(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride
Description
Properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8-2-3-9-4-6(8)7(5-12)10-11;;/h9,12H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGTHIDYMRJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and controlled environments to maintain the purity and yield of the product. The production process is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require specific reagents and catalysts depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Anticancer Research
One significant area of application for this compound is in cancer research. It has been identified as a potential inhibitor of polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers. Inhibiting Plk1 can disrupt cancer cell proliferation and promote apoptosis. Studies have shown that derivatives of pyrazolo compounds exhibit promising anticancer activity by targeting specific protein interactions associated with tumor growth .
Neuropharmacology
Research indicates that (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride may have neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be modified to yield various derivatives with enhanced biological activities. For instance, modifications at the methanol group or the nitrogen atoms can lead to compounds with improved potency or selectivity against specific biological targets .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo compounds as Plk1 inhibitors. The study demonstrated that specific modifications to the pyrazolo scaffold significantly increased the inhibitory potency against Plk1. The results indicated that this compound showed promising results in preclinical models of cancer .
Case Study 2: Neuroprotective Effects
Another research article investigated the neuroprotective properties of pyrazolo compounds in models of oxidative stress-induced neuronal injury. The findings suggested that this compound could significantly reduce neuronal cell death and improve cell viability under stress conditions. This positions it as a candidate for further development in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Comparison with Similar Compounds
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Apixaban: A related compound with potential anticoagulant properties.
Rivaroxaban: Another anticoagulant with a similar chemical structure.
Other pyrazolo[4,3-c]pyridine derivatives: These compounds share structural similarities and may have similar applications.
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Biological Activity
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H13Cl2N3O
- CAS Number : 100501-58-4
- Molecular Weight : 220.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating nitric oxide synthase (iNOS) pathways.
Anti-inflammatory Effects
Research has shown that derivatives of pyrazolo[4,3-c]pyridine structures can inhibit COX enzymes effectively. For instance, compounds related to this class have demonstrated IC50 values in the micromolar range against COX-1 and COX-2 enzymes:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 31.4 μM |
| 4b | 26.04 μM | 23.8 μM |
These results indicate that modifications in the pyrazolo structure can enhance anti-inflammatory potency .
Neuroprotective Properties
Studies have indicated that compounds similar to (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol may possess neuroprotective effects. In vitro assays have shown potential in reducing oxidative stress markers in neuronal cells.
Case Study 1: In Vivo Anti-inflammatory Activity
A study involving carrageenan-induced paw edema in rats demonstrated that the administration of pyrazolo derivatives significantly reduced inflammation compared to control groups. The observed reduction in paw volume was statistically significant (p < 0.05), indicating strong anti-inflammatory activity.
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a marked decrease in neuronal cell death and improved behavioral outcomes in tests assessing motor coordination and memory retention.
Q & A
Q. What are optimized synthetic routes for (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride?
Methodological Answer: Key steps include cyclization of hydrazine derivatives with ketones or aldehydes, followed by dihydrochloride salt formation. A typical procedure involves refluxing precursors (e.g., araldehyde phenylhydrazones) with chloramine-T in methanol for 16–18 hours, followed by extraction with dichloromethane and recrystallization from ethanol . Ionic liquids like [bmim][BF4] can enhance reaction efficiency and yield in cyclocondensation steps .
| Reaction Condition | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|
| Reflux (methanol, 16–18 hrs) | Chloramine-T | 60–75% | |
| Ionic liquid-mediated | [bmim][BF4] | 80–85% |
Q. How to purify this compound to >95% purity?
Methodological Answer: Post-synthesis purification involves:
Q. What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : NMR should show peaks for the methyl group (δ 1.2–1.5 ppm), pyrazole protons (δ 6.8–7.2 ppm), and methanol group (δ 3.4–3.8 ppm). NMR confirms the pyrazolo-pyridine backbone (δ 140–160 ppm) .
- IR : Stretching vibrations for N-H (3200–3400 cm) and O-H (broad peak ~3300 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 213.28 (CHN) with fragmentation patterns matching the core structure .
Advanced Research Questions
Q. How to resolve contradictions in reported yields for this compound’s synthesis?
Methodological Answer: Discrepancies arise from reaction conditions (e.g., solvent polarity, temperature). Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal stopping points .
- By-Product Profiling : Use LC-MS to detect impurities (e.g., over-oxidized pyridines or unreacted hydrazines) .
- Example: Prolonged reflux (>20 hours) in methanol reduces yield due to decomposition, as seen in comparative trials .
Q. How to perform mechanistic studies on the cyclocondensation step?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability .
- Isotopic Labeling : Use -labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. How to analyze stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor via HPLC for degradation products .
- Stability-Indicating Methods : Develop a validated HPLC method with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate degradants .
Q. How to address spectral data inconsistencies (e.g., unexpected 1H^1H1H NMR peaks)?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - and - couplings .
- X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., methanol group orientation) .
Q. What strategies mitigate by-product formation during dihydrochloride salt synthesis?
Methodological Answer:
- Controlled HCl Addition : Use slow gas-phase HCl introduction to avoid localized over-acidification, which generates chlorinated by-products .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions vs. protic solvents like methanol .
- In Situ pH Monitoring : Maintain pH 1–2 during salt formation to prevent hydrolysis of the pyrazolo-pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
